4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid
Overview
Description
Synthesis Analysis
- 4-Amino-2-(substituted methyl)-2-butenoic acids, similar in structure to the compound , are synthesized from Cbz-protected tert-butyl 4-aminobutanoate. This process involves several steps including successive substitutions and selenoxide elimination, leading to good yields of the desired products. These compounds are used to map the active site of gamma-aminobutyric acid aminotransferase (GABA-T) (Silverman, Durkee, & Invergo, 1986).
Molecular Structure Analysis
- Ab initio calculations at the 6-31 G* level provide structural information on related compounds, including 4-amino-5-(thien-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, offering insights into molecular structure and IR data (Sancak et al., 2007).
Scientific Research Applications
Synthesis Techniques and Reaction Mechanisms The compound's utility in synthesis stems from its reactive functional groups, which facilitate a range of chemical transformations. For instance, 3-oxobutyl isothiocyanate (OB ITC) reactions with compounds possessing diverse functional groups such as amines, amino alcohols, and amino acids demonstrate the compound's versatility in forming thiourea derivatives and condensed heterocycles of biological importance (Verma, 2003). These reactions underscore the compound's sensitivity to acids and the significance of reaction pH, showcasing its potential for creating biologically relevant structures.
Biological and Pharmacological Effects Investigations into the biological activities of related compounds, such as chlorogenic acid (CGA) and its derivatives, have revealed a broad spectrum of therapeutic roles. These include antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects (Naveed et al., 2018). Such studies indicate the potential of 4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid and its derivatives in contributing to the development of new therapeutic agents.
Allosteric Modifiers of Hemoglobin Research into allosteric modifiers of hemoglobin highlights the application of similar compounds in modulating the oxygen affinity of hemoglobin, presenting opportunities for clinical or biological uses in conditions related to oxygen supply (Randad et al., 1991). This research avenue suggests potential applications of this compound in areas such as ischemia, stroke, and tumor radiotherapy.
properties
IUPAC Name |
(E)-4-[(3-carbamoyl-5-propan-2-ylthiophen-2-yl)amino]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-6(2)8-5-7(11(13)18)12(19-8)14-9(15)3-4-10(16)17/h3-6H,1-2H3,(H2,13,18)(H,14,15)(H,16,17)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBPLZBADKHDCR-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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